molecular formula C9H17N5 B2536538 N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine CAS No. 2092705-23-0

N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine

Cat. No.: B2536538
CAS No.: 2092705-23-0
M. Wt: 195.27
InChI Key: KPCWAGDCBZEWAN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine is a complex organic compound belonging to the class of triazolodiazepines. This compound features a triazole ring fused to a diazepine ring, which is further substituted with a dimethylamino group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine typically involves multiple steps, starting with the construction of the triazole ring followed by the formation of the diazepine ring. Key reagents and catalysts used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine has been studied for its potential biological activities. It has shown promise in modulating biological pathways and interacting with various biomolecules.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of neurological disorders and as an anxiolytic agent. Its ability to bind to specific receptors in the central nervous system makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used as a building block for the synthesis of more complex drug molecules. Its structural complexity and reactivity make it a valuable asset in the development of new medications.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects. The exact molecular pathways and targets are still under investigation, but its potential as a therapeutic agent is promising.

Comparison with Similar Compounds

  • Diazepam: A well-known anxiolytic and sedative drug with a similar triazolodiazepine structure.

  • Alprazolam: Another anxiolytic drug used in the treatment of anxiety disorders.

  • Lorazepam: A medication used for anxiety disorders and insomnia.

Uniqueness: N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine stands out due to its unique structural features and potential applications. While similar compounds are widely used in clinical settings, this compound offers a different chemical profile that may lead to novel therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-13(2)7-9-12-11-8-6-10-4-3-5-14(8)9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWAGDCBZEWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN=C2N1CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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